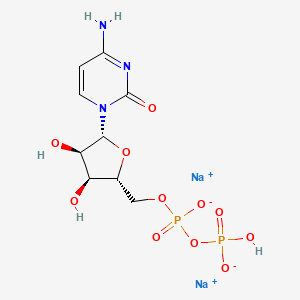

Disodium cytidine 5'-diphosphate

説明

Significance as a Nucleotide Derivative in Cellular Metabolism

The primary significance of CDP in cellular metabolism lies in its role as an "activated" carrier molecule. pharmacy180.com Much like uridine (B1682114) diphosphate (B83284) (UDP) activates sugars for glycosylation reactions, CDP activates various molecules for lipid synthesis and other biosynthetic pathways. pharmacy180.comyoutube.com This activation occurs when CDP is attached to a substrate, forming a high-energy intermediate. The subsequent cleavage of the pyrophosphate bond provides the energy to drive the formation of complex biomolecules. pharmacy180.com

The central intermediate in many of these pathways is CDP-diacylglycerol (CDP-DAG), which is synthesized from phosphatidic acid (PA) and CTP by CDP-DAG synthase enzymes. nih.govnih.gov This liponucleotide is a critical precursor for the synthesis of several key phospholipids (B1166683). nih.govfrontiersin.org In other pathways, alcohols like choline (B1196258) or ethanolamine (B43304) are activated by CTP to form CDP-choline or CDP-ethanolamine, which then serve as donors for phospholipid head groups. pharmacy180.comnih.gov This dual capacity to activate either the diacylglycerol backbone or the polar head group underscores CDP's versatile and essential role in cellular metabolism. pharmacy180.com

Key Metabolic Reactions Involving Cytidine (B196190) 5'-Diphosphate

| Reaction | Enzyme | Significance | Reference |

|---|---|---|---|

| CMP + ATP → CDP + ADP | CMP Kinase | Forms CDP from CMP, a key step in pyrimidine (B1678525) nucleotide metabolism. | wikipedia.org |

| CDP + ATP → CTP + ADP | Nucleoside Diphosphate Kinase | Synthesizes CTP, an essential precursor for RNA and DNA. | medchemexpress.com |

| CTP + Phosphatidic Acid → CDP-diacylglycerol + PPi | CDP-diacylglycerol Synthase | Creates the central liponucleotide intermediate for phospholipid synthesis. | nih.govfrontiersin.org |

| CTP + Choline-phosphate → CDP-choline + PPi | Choline-phosphate Cytidylyltransferase | Forms an activated choline donor for phosphatidylcholine synthesis. | pharmacy180.comresearchgate.net |

| CTP + Ethanolamine-phosphate → CDP-ethanolamine + PPi | Ethanolamine-phosphate Cytidylyltransferase | Forms an activated ethanolamine donor for phosphatidylethanolamine (B1630911) synthesis. | pharmacy180.com |

Overview of Central Roles in Biological Processes

CDP and its derivatives are indispensable for several fundamental biological processes, most notably the biosynthesis of phospholipids and in the realm of glycobiology.

Phospholipid Synthesis Glycerophospholipids are the primary structural components of cellular membranes. The synthesis of these vital molecules heavily relies on CDP-activated intermediates. pharmacy180.comresearchgate.net There are two major pathways:

The CDP-diacylglycerol Pathway : In both prokaryotes and eukaryotes, CDP-diacylglycerol serves as the precursor for anionic phospholipids. frontiersin.org In eukaryotes, it is used to synthesize phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.govfrontiersin.org PI and its phosphorylated derivatives are crucial for cell signaling and membrane trafficking, while cardiolipin is a signature lipid of the inner mitochondrial membrane, essential for mitochondrial structure and function, including the efficiency of the electron transport chain. nih.govfrontiersin.org

The CDP-alcohol Pathway : This pathway is primarily used for synthesizing neutral phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). pharmacy180.comresearchgate.net It involves the activation of the polar head groups, choline and ethanolamine, to form CDP-choline and CDP-ethanolamine. pharmacy180.com These activated molecules then donate their phosphocholine (B91661) or phosphoethanolamine moieties to a diacylglycerol (DAG) molecule, forming the final phospholipid and releasing CMP. pharmacy180.com Phosphatidylcholine is a major component of cell membranes and is also involved in neurotransmitter synthesis and signal transduction. researchgate.net

Glycobiology The influence of CDP extends to the synthesis of complex carbohydrates and glycoconjugates.

Bacterial Cell Wall Synthesis : In certain bacteria, such as Bacillus subtilis and Staphylococcus aureus, CDP is used to activate glycerol (B35011) and ribitol. wikipedia.org The resulting CDP-glycerol and CDP-ribitol are essential building blocks for the synthesis of wall teichoic acids, which are crucial polymers in the cell walls of many Gram-positive bacteria. wikipedia.org

Protein Glycosylation : In mammals, CDP-activated molecules are involved in the glycosylation of proteins like α-dystroglycan (α-DG). nih.gov Defects in the glycosylation of α-DG can lead to certain forms of congenital muscular dystrophy. nih.gov The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) use CDP-ribitol to build a specific glycan structure required for the protein's function. nih.gov Recent research has shown that these enzymes can also use CDP-glycerol as a substrate, which can impact the proper synthesis of the functional glycan. nih.gov

Biological Processes Involving CDP Derivatives

| Process | CDP Derivative | Function | Organism/System | Reference |

|---|---|---|---|---|

| Phosphatidylinositol Synthesis | CDP-diacylglycerol | Precursor for PI, a key signaling and membrane lipid. | Eukaryotes | nih.govfrontiersin.org |

| Cardiolipin Synthesis | CDP-diacylglycerol | Precursor for CL, vital for mitochondrial membrane structure and function. | Eukaryotes, Bacteria | nih.govfrontiersin.org |

| Phosphatidylcholine Synthesis | CDP-choline | Donates phosphocholine to diacylglycerol. | Eukaryotes | pharmacy180.comresearchgate.netnih.gov |

| Phosphatidylethanolamine Synthesis | CDP-ethanolamine | Donates phosphoethanolamine to diacylglycerol. | Eukaryotes | pharmacy180.com |

| Teichoic Acid Synthesis | CDP-glycerol, CDP-ribitol | Building blocks for bacterial cell wall polymers. | Gram-positive Bacteria | wikipedia.org |

| α-dystroglycan Glycosylation | CDP-ribitol, CDP-glycerol | Donors for building functional O-mannosyl glycans. | Mammals | nih.gov |

The Central Role of Disodium (B8443419) Cytidine 5'-Diphosphate in Lipid Metabolism

Disodium cytidine 5'-diphosphate, a salt of cytidine 5'-diphosphate (CDP), is a pivotal molecule situated at a critical juncture of cellular lipid metabolism. This nucleotide derivative, often referred to as CDP-DAG when linked to diacylglycerol, is indispensable for the synthesis of a diverse array of phospholipids essential for the structural integrity and functional dynamics of cellular membranes. Its involvement is central to the biogenesis of membranes and the intricate coordination of lipid metabolic pathways.

Metabolic Pathways Involving Cytidine 5'-Diphosphate

Cytidine 5'-diphosphate is a key player in the synthesis of structural phospholipids, which are fundamental components of all biological membranes. It serves as an activated carrier for the diacylglycerol moiety in the formation of several key phospholipids.

Role in Phospholipid Biosynthesis and Membrane Biogenesis

The primary role of cytidine 5'-diphosphate in lipid metabolism is manifested through its activated form, cytidine diphosphate-diacylglycerol (CDP-DAG). This liponucleotide is a critical intermediate, acting as a high-energy donor of a phosphatidate group in the synthesis of several major classes of phospholipids. nih.govnih.gov The formation of CDP-DAG from phosphatidic acid (PA) and cytidine triphosphate (CTP) is a crucial regulatory step in lipid synthesis. nih.govresearchgate.net

Cytidine Diphosphate-Diacylglycerol (CDP-DAG) Synthesis and Utilization

CDP-DAG is synthesized by the enzyme CDP-DAG synthase (CDS), which catalyzes the reaction between CTP and PA. nih.govnih.gov This molecule stands at a metabolic branch point, directing the flow of PA towards the synthesis of specific phospholipids. nih.govresearchgate.net The subcellular location of CDP-DAG synthesis is critical, as it dictates which phospholipid biosynthetic pathways it will enter. nih.govlipotype.com For instance, in eukaryotes, the synthesis of certain phospholipids from CDP-DAG occurs in the endoplasmic reticulum, while others are synthesized in the mitochondria. nih.govresearchgate.net

CDP-DAG is the direct precursor for the synthesis of phosphatidylinositol (PI), a foundational component of phosphoinositides which are critical signaling molecules. nih.govbohrium.com The enzyme phosphatidylinositol synthase (PIS) catalyzes the transfer of the phosphatidyl group from CDP-DAG to inositol (B14025), forming PI. nih.govplos.org This reaction is a rate-limiting step in PI synthesis. bohrium.com The maintenance of PI levels is crucial for numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. nih.govbohrium.com

| Substrate | Enzyme | Product | Cellular Location (Eukaryotes) |

| CDP-Diacylglycerol, Inositol | Phosphatidylinositol synthase (PIS) | Phosphatidylinositol (PI) | Endoplasmic Reticulum |

This table summarizes the enzymatic reaction for the synthesis of Phosphatidylinositol (PI) from CDP-DAG.

In both prokaryotic and eukaryotic cells, CDP-DAG serves as a precursor for the synthesis of phosphatidylglycerol (PG). nih.govresearchgate.net The synthesis of PG proceeds through a two-step pathway. First, the enzyme phosphatidylglycerol phosphate (B84403) (PGP) synthase catalyzes the reaction between CDP-DAG and glycerol-3-phosphate to produce PGP. researchgate.netnih.gov Subsequently, PGP is dephosphorylated by a PGP phosphatase to yield PG. nih.gov PG is not only a significant component of many cellular membranes but also a precursor for other lipids. bohrium.comresearchgate.net

| Reactants | Enzyme | Intermediate | Enzyme | Final Product |

| CDP-Diacylglycerol, Glycerol-3-Phosphate | PGP Synthase | Phosphatidylglycerol Phosphate (PGP) | PGP Phosphatase | Phosphatidylglycerol (PG) |

This table outlines the two-step synthesis of Phosphatidylglycerol (PG) from CDP-DAG.

Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a vital role in mitochondrial function and structure. nih.govbohrium.compathbank.org In eukaryotes, the synthesis of cardiolipin utilizes both CDP-DAG and phosphatidylglycerol (PG). nih.govresearchgate.net The final step is catalyzed by cardiolipin synthase, which transfers a phosphatidyl group from a molecule of CDP-DAG to PG, forming cardiolipin. nih.govresearchgate.netpathbank.org

| Substrates | Enzyme | Product | Cellular Location (Eukaryotes) |

| CDP-Diacylglycerol, Phosphatidylglycerol (PG) | Cardiolipin Synthase | Cardiolipin (CL) | Inner Mitochondrial Membrane |

This table shows the final step in the biosynthesis of Cardiolipin (CL) in eukaryotes.

In certain organisms, such as yeast and some bacteria, CDP-DAG is a direct precursor for the synthesis of phosphatidylserine (B164497) (PS). nih.govresearchgate.net The enzyme phosphatidylserine synthase catalyzes the condensation of CDP-DAG with L-serine to form PS. researchgate.netresearchgate.net However, it's important to note that in mammalian cells, the primary pathway for PS synthesis involves a base-exchange reaction where the head group of an existing phospholipid is replaced with serine, a pathway that does not directly utilize CDP-DAG. researchgate.net

| Substrates | Enzyme | Product | Organisms |

| CDP-Diacylglycerol, L-Serine | Phosphatidylserine Synthase | Phosphatidylserine (PS) | Yeast, Bacteria |

This table illustrates the CDP-DAG dependent pathway for Phosphatidylserine (PS) synthesis found in specific organisms.

Phosphatidic acid (PA) is a critical intermediate that sits (B43327) at a major branch point in lipid metabolism. nih.govresearchgate.netplos.org It can be channeled into two major pathways: the synthesis of triacylglycerol (TAG) for energy storage, or the synthesis of phospholipids via CDP-DAG for membrane biogenesis. nih.govplos.org The enzyme CDP-diacylglycerol synthase (CdsA in Drosophila) plays a crucial role in diverting PA from TAG synthesis towards the production of CDP-DAG, thereby committing it to the synthesis of phospholipids like PI and PG. plos.org This enzymatic step is a key regulatory node that coordinates cell growth and fat storage by controlling the metabolic fate of PA. plos.org The activity of CDP-DAG synthase, therefore, helps to maintain the balance between the synthesis of storage lipids and membrane phospholipids, ensuring cellular homeostasis. researchgate.netplos.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54394-90-0 | |

| Record name | Disodium cytidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways Involving Cytidine 5 Diphosphate

Role in Phospholipid Biosynthesis and Membrane Biogenesis

Cytidine (B196190) Diphosphate-Choline (CDP-Choline) Pathway (Kennedy Pathway)

First elucidated by Eugene P. Kennedy, the CDP-choline pathway is the primary mechanism for synthesizing phosphatidylcholine (PC) in mammalian cells. This pathway represents one of the two main branches of the Kennedy pathway. The process begins with the phosphorylation of choline (B1196258) to phosphocholine (B91661), which is then activated by CTP to form CDP-choline. This reaction, catalyzed by CTP:phosphocholine cytidylyltransferase, is the rate-limiting step in the pathway. In the final step, the choline headgroup from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form PC.

Contribution to Phosphatidylcholine (PC) Synthesis

The CDP-choline pathway is the predominant route for the de novo synthesis of phosphatidylcholine, which constitutes approximately 50% of the total phospholipids (B1166683) in most eukaryotic membranes. The final enzymatic reaction, which condenses CDP-choline with diacylglycerol, is catalyzed by cholinephosphotransferase. This synthesis is crucial not only for building and maintaining the structural integrity of cellular membranes but also for generating lipid-derived signaling molecules.

Table 1: Key Enzymes of the CDP-Choline Pathway

| Enzyme | Substrate(s) | Product(s) | Function |

| Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP | Initial phosphorylation of choline. |

| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-choline , Pyrophosphate | The rate-limiting step; activation of phosphocholine. |

| Choline/ethanolamine (B43304) phosphotransferase (CEPT) | CDP-choline , Diacylglycerol | Phosphatidylcholine (PC), CMP | Final step; transfers the phosphocholine headgroup to DAG. |

Cytidine Diphosphate-Ethanolamine (CDP-Ethanolamine) Pathway (Kennedy Pathway)

Parallel to the CDP-choline pathway, the CDP-ethanolamine pathway is the other essential branch of the Kennedy pathway, dedicated to the de novo synthesis of phosphatidylethanolamine (B1630911) (PE). The biochemical steps are analogous: ethanolamine is first phosphorylated to create phosphoethanolamine. This intermediate then reacts with CTP in a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) to produce CDP-ethanolamine.

Contribution to Phosphatidylethanolamine (PE) Synthesis

Table 2: Key Enzymes of the CDP-Ethanolamine Pathway

| Enzyme | Substrate(s) | Product(s) | Function |

| Ethanolamine Kinase (EK) | Ethanolamine, ATP | Phosphoethanolamine, ADP | Initial phosphorylation of ethanolamine. |

| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Phosphoethanolamine, CTP | CDP-ethanolamine , Pyrophosphate | The rate-limiting step in PE synthesis. |

| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) | CDP-ethanolamine , Diacylglycerol | Phosphatidylethanolamine (PE), CMP | Final step; transfers the phosphoethanolamine headgroup to DAG. |

Cytidine Diphosphate-Didecanoin and Lipid Synthesis

In the broader context of phospholipid synthesis, Cytidine Diphosphate (B83284) (CDP) serves as an activating carrier for lipid moieties. A critical intermediate is CDP-diacylglycerol (CDP-DAG), which is formed from the reaction of CTP and phosphatidic acid. This "activated" diacylglycerol is a precursor for the synthesis of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521).

Didecanoin (B3426690) is a specific type of diacylglycerol where the glycerol (B35011) backbone is esterified with two ten-carbon fatty acids (decanoic acid). While the general mechanism involves the formation of CDP-diacylglycerol, specific pathways focusing on didecanoin are not as prominently characterized as the main Kennedy pathways. However, the principle remains that the CDP moiety activates the diacylglycerol, in this case, didecanoin, for subsequent reactions with a headgroup alcohol to form a phospholipid. The synthesis of specialized lipids can involve various fatty acid combinations on the diacylglycerol backbone, depending on the cell type and its metabolic state.

Involvement in Nucleic Acid Metabolism

Beyond its role in lipid synthesis, disodium (B8443419) cytidine 5'-diphosphate is a fundamental building block in the metabolic web that produces nucleic acids.

Precursor for Cytidine Triphosphate (CTP) Synthesis

Disodium cytidine 5'-diphosphate (CDP) is the direct substrate for the synthesis of cytidine 5'-triphosphate (CTP). The phosphorylation of CDP to CTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). This reaction typically utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. The resulting CTP is an essential nucleoside triphosphate required for numerous cellular processes. It serves as one of the four essential precursors for the synthesis of RNA by RNA polymerases and, after conversion to its deoxy form (dCTP), for the synthesis of DNA. CTP also plays a role in the glycosylation of proteins and is a high-energy molecule that can drive various biochemical reactions.

Contribution to Ribonucleic Acid (RNA) Synthesis

The synthesis of RNA, a fundamental process for gene expression and regulation, requires a steady supply of ribonucleoside triphosphates, including cytidine triphosphate (CTP). This compound serves as the direct precursor to CTP. The phosphorylation of CDP to CTP is an essential step, ensuring the availability of this crucial building block for RNA polymerases.

The enzymatic conversion of CDP to CTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDK) . youtube.com This enzyme facilitates the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to CDP. nih.gov

CDP + ATP ⇌ CTP + ADP

The resulting CTP, along with ATP, guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), is then incorporated into growing RNA chains by RNA polymerases during transcription. rsc.orgbiorxiv.org The efficiency of this process is vital for maintaining the fidelity and rate of RNA synthesis.

| Enzyme | Substrates | Products | Significance in RNA Synthesis |

| Nucleoside Diphosphate Kinase (NDK) | CDP, ATP | CTP, ADP | Generates CTP, a direct precursor for RNA polymerase. youtube.comnih.gov |

Role in Deoxyribonucleic Acid (DNA) Precursor Synthesis (dCDP, dUMP, dTMP)

This compound is also a critical starting point for the synthesis of deoxycytidine nucleotides required for DNA replication. This pathway involves a series of enzymatic reactions that convert ribonucleotides into deoxyribonucleotides.

The key enzyme in this conversion is ribonucleotide reductase (RNR) , which catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of CDP to form deoxycytidine diphosphate (dCDP). pharmacy180.comwikipedia.orgquizlet.com This reaction is a crucial rate-limiting step in DNA synthesis. The reducing power for this reaction is ultimately supplied by NADPH via the protein thioredoxin. pharmacy180.com

CDP + NADPH + H⁺ → dCDP + NADP⁺ + H₂O

Once dCDP is formed, it can be phosphorylated to deoxycytidine triphosphate (dCTP), another essential building block for DNA polymerase.

Furthermore, cytidine nucleotides are precursors for the synthesis of other deoxyribonucleotides, namely deoxyuridine monophosphate (dUMP) and deoxythymidine monophosphate (dTMP). There are several pathways for the formation of dUMP from cytidine-derived precursors. One major pathway involves the deamination of dCTP to deoxyuridine triphosphate (dUTP) by dCTP deaminase , followed by the hydrolysis of dUTP to dUMP by dUTP diphosphohydrolase (dUTPase) . researchgate.net An alternative pathway involves the deamination of deoxycytidine monophosphate (dCMP), derived from the dephosphorylation of dCDP, to dUMP by dCMP deaminase . youtube.com

Finally, dUMP is converted to dTMP through a methylation reaction catalyzed by thymidylate synthase . wikipedia.orgdroracle.ai This reaction, which uses N5,N10-methylenetetrahydrofolate as the methyl donor, is the sole de novo pathway for dTMP synthesis and is crucial for providing the "T" base in DNA. wikipedia.orgyoutube.com

| Enzyme | Substrates | Products | Significance in DNA Precursor Synthesis |

| Ribonucleotide Reductase (RNR) | CDP | dCDP | Produces the direct precursor for dCTP. pharmacy180.comwikipedia.org |

| dCTP Deaminase | dCTP | dUTP | Initiates a pathway for dUMP synthesis. researchgate.net |

| dUTP Diphosphohydrolase (dUTPase) | dUTP | dUMP | Generates dUMP for thymidylate synthesis. nih.gov |

| dCMP Deaminase | dCMP | dUMP | Provides an alternative route to dUMP. youtube.com |

| Thymidylate Synthase | dUMP, N5,N10-methylenetetrahydrofolate | dTMP, Dihydrofolate | Synthesizes the unique thymine (B56734) base for DNA. wikipedia.orgdroracle.ai |

Interconversion with Other Nucleotides

The metabolism of cytidine 5'-diphosphate is interconnected with that of other pyrimidine (B1678525) nucleotides, particularly those of uridine. The de novo synthesis of pyrimidine nucleotides first produces uridine monophosphate (UMP). nih.gov UMP is then phosphorylated to uridine diphosphate (UDP) and subsequently to uridine triphosphate (UTP). wikipedia.org

The conversion of UTP to CTP is a critical step and is catalyzed by CTP synthetase . creative-proteomics.comwikipedia.org This enzyme catalyzes the amination of UTP, with glutamine typically serving as the amino group donor, in an ATP-dependent reaction. wikipedia.org

UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pᵢ

This reaction highlights the direct link between the uridine and cytidine nucleotide pools. Furthermore, at the nucleoside level, cytidine can be converted to uridine by cytidine deaminase , which can then be salvaged into the uridine nucleotide pool. nih.gov This interconversion allows the cell to balance the supply of pyrimidine nucleotides according to its metabolic needs.

Pyrimidine Nucleotide Metabolism Integration

The de novo synthesis of pyrimidines is a highly regulated process. In many organisms, the activity of key enzymes is controlled by feedback inhibition from downstream products. For instance, CTP can act as a feedback inhibitor of CTP synthetase , the enzyme responsible for its own synthesis from UTP. creative-proteomics.com This ensures that the production of cytidine nucleotides is tightly coupled to cellular demand. In some bacteria, the expression of genes involved in pyrimidine biosynthesis is also regulated by the intracellular concentrations of cytidine nucleotides. nih.gov

Furthermore, the activity of ribonucleotide reductase, the enzyme that channels ribonucleotides into the DNA precursor pool, is subject to complex allosteric regulation. The binding of different deoxynucleoside triphosphates to the enzyme's specificity sites determines which ribonucleoside diphosphate substrate is reduced. libretexts.org For example, the binding of ATP can stimulate the reduction of CDP and UDP. This intricate regulation ensures a balanced supply of all four deoxyribonucleotides for DNA replication.

The salvage pathways provide an alternative route for the synthesis of nucleotides from pre-existing bases and nucleosides. Cytidine can be phosphorylated to cytidine monophosphate (CMP) by uridine-cytidine kinase , which is then further phosphorylated to CDP and CTP. This pathway is particularly important in certain tissues and under specific metabolic conditions.

Enzymology of Cytidine 5 Diphosphate Metabolism

Enzymes Catalyzing Cytidine (B196190) 5'-Diphosphate Formation and Utilization

The metabolic fate of CDP is intricately linked to the activity of several key enzymes. These enzymes are responsible for both the synthesis of CDP-diacylglycerol, a pivotal intermediate in lipid synthesis, and the reduction of CDP to its deoxy form, a critical step in DNA synthesis.

CDP-diacylglycerol synthases (CDS), also known as phosphatidate cytidylyltransferases, are integral membrane proteins that catalyze the formation of cytidine diphosphate-diacylglycerol (CDP-DAG) from phosphatidic acid (PA) and cytidine triphosphate (CTP). frontiersin.orgplos.org This reaction is a rate-limiting step in the synthesis of important phospholipids (B1166683) such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). frontiersin.orgnih.gov The systematic name for this enzyme class is CTP:phosphatidate cytidylyltransferase. wikipedia.org

The reaction is as follows: CTP + phosphatidate ⇌ diphosphate (B83284) + CDP-diacylglycerol wikipedia.org

CDP-DAG serves as a critical branch point in the biosynthesis of glycerophospholipids in both prokaryotic and eukaryotic organisms. wikipedia.org

In mammals, two main isoforms of CDS have been identified: CDS1 and CDS2. frontiersin.orgnih.gov Both isoforms are primarily localized to the endoplasmic reticulum (ER) membrane. frontiersin.orgnih.gov Specifically, studies in COS-7 cells have shown that both CDS1 and CDS2 are found at the nuclear envelope and the peripheral ER. frontiersin.org

While it was initially thought that CDS1 might be present in mitochondria to facilitate cardiolipin synthesis, more recent research has indicated that this is not the case. nih.govnih.gov Instead, a distinct enzyme, TAMM41 (translocator assembly and maintenance protein 41 homolog), is responsible for CDP-DAG synthesis within the inner mitochondrial membrane for cardiolipin production. nih.govucl.ac.uknih.govciteab.com However, CDS1 expression may still influence the lipid composition of mitochondria. nih.gov In the fission yeast Schizosaccharomyces pombe, a single Cds protein, Cds1, is found exclusively at the ER. nih.gov In the plant Arabidopsis thaliana, five CDS isoforms have been identified, with CDS1, CDS2, and CDS3 being located in the ER and involved in the biosynthesis of PG and PI. researchgate.net

The subcellular localization of these enzymes is critical for their function, as they provide CDP-DAG for the synthesis of specific phospholipids in different organelles. For instance, the ER-localized CDS enzymes supply CDP-DAG for PI synthesis, while the mitochondrial enzyme TAMM41 provides the CDP-DAG necessary for cardiolipin synthesis. frontiersin.orgucl.ac.uk

Table 1: Isoforms and Cellular Localization of CDP-Diacylglycerol Synthases

| Isoform | Organism | Primary Cellular Localization |

| CDS1 | Mammals | Endoplasmic Reticulum (ER) frontiersin.orgnih.govucl.ac.uk |

| CDS2 | Mammals | Endoplasmic Reticulum (ER) frontiersin.orgnih.govucl.ac.uk |

| Cds1 | Saccharomyces cerevisiae | Endoplasmic Reticulum (ER) nih.gov |

| TAMM41 | Mammals, Yeast | Mitochondria (Inner Membrane) nih.govucl.ac.uknih.gov |

| CDS1, CDS2, CDS3 | Arabidopsis thaliana | Endoplasmic Reticulum (ER) researchgate.net |

The activity of CDP-diacylglycerol synthases is subject to regulation by various factors, ensuring a balanced production of phospholipids according to cellular needs.

In the yeast Saccharomyces cerevisiae, the activity of CDP-diacylglycerol synthase is reduced when ethanolamine (B43304) or choline (B1196258) are added to a growth medium that also contains inositol (B14025). nih.gov This regulation appears to be dependent on the presence of inositol. nih.gov Furthermore, in a mutant strain of S. cerevisiae with altered inositol biosynthesis regulation (opi1), the addition of phospholipid precursors did not affect CDP-diacylglycerol synthase activity. nih.gov In Schizosaccharomyces pombe, the expression of CDP-DG synthase is highest during the exponential growth phase and decreases in the stationary phase. nih.gov

In mammals, the two isoforms, CDS1 and CDS2, exhibit different substrate specificities and are regulated by their end products. nih.gov CDS2 shows a preference for specific acyl chains in its phosphatidic acid substrate, particularly 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid. nih.govacs.org In contrast, CDS1 does not display significant substrate specificity. nih.govacs.org Both CDS1 and CDS2 are subject to feedback inhibition by their anionic phospholipid products, with phosphatidylinositol-(4,5)-bisphosphate (PIP2) being a particularly potent inhibitor. nih.govacs.org The inhibition of CDS2 by phosphatidylinositol is also dependent on the acyl chain composition. nih.gov

The regulation of CDS enzymes is also linked to signaling pathways. For example, in Drosophila, CdsA (the fly homolog of CDS) activity is connected to the insulin (B600854) signaling pathway, which is crucial for cell growth. plos.org Reduced CdsA function leads to lower levels of phosphatidylinositol, which in turn dampens insulin pathway activity. plos.org

CTP:Phosphatidate Cytidylyltransferase is the systematic name for the enzyme more commonly known as CDP-diacylglycerol synthase (CDS). wikipedia.org Therefore, the information regarding its isoforms, cellular localization, and regulation of activity is the same as that detailed in section 3.1.1. This enzyme belongs to the transferase family, specifically those that transfer phosphorus-containing nucleotide groups. wikipedia.org It plays a central role in glycerophospholipid metabolism and the phosphatidylinositol signaling system. wikipedia.org

Choline Phosphate (B84403) Cytidylyltransferase (CCT), systematically known as CTP:choline-phosphate cytidylyltransferase, is a key regulatory enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine (PC). nih.govwikipedia.orgnih.gov It catalyzes the conversion of choline phosphate and CTP into CDP-choline and diphosphate. wikipedia.orgnih.gov

The reaction is as follows: CTP + choline phosphate ⇌ diphosphate + CDP-choline wikipedia.org

This step is considered the rate-limiting and regulated step in PC biosynthesis. nih.govfrontiersin.org CCT's activity is controlled through a multi-layered mechanism, including reversible binding to membranes, which acts as a sensor for lipid composition, thereby contributing to phospholipid homeostasis. nih.gov

In the yeast Saccharomyces cerevisiae, phosphocholine (B91661) cytidylyltransferase, known as Pct1, is the rate-limiting enzyme in the CDP-choline pathway. frontiersin.org In plants like Arabidopsis thaliana, CCT1 is crucial for PC biosynthesis and is regulated by phosphorylation. nih.gov The phosphorylation of a specific serine residue (S187) in Arabidopsis CCT1 has been shown to reduce its enzymatic activity. nih.gov

The regulation of CCT can also occur at the level of gene expression. For instance, the transcription factor Sp1 acts as a positive regulator of CCT transcription while negatively regulating the transcription of phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT), illustrating a reciprocal regulation between the two major PC synthesis pathways. wikipedia.org

Ribonucleotide Reductase (RNR), also known as ribonucleoside diphosphate reductase, is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides. wikipedia.orglibretexts.orglibretexts.org It catalyzes the reduction of the 2'-hydroxyl group of the ribose ring in ribonucleoside diphosphates (NDPs) to form deoxyribonucleoside diphosphates (dNDPs). wikipedia.org The substrates for RNR include ADP, GDP, CDP, and UDP. wikipedia.orglibretexts.orglibretexts.org

The reaction for CDP is as follows: CDP + NADPH + H+ → dCDP + NADP+ + H2O

The activity of RNR is tightly regulated allosterically to ensure a balanced supply of all four deoxyribonucleotides. libretexts.orglibretexts.orgnih.gov In class Ia RNRs, the binding of ATP to a specificity site on the enzyme activates it, promoting the reduction of CDP and UDP. nih.gov The resulting deoxyribonucleotides then allosterically regulate the enzyme to produce the other deoxyribonucleotides in appropriate amounts. libretexts.orglibretexts.orgnih.gov For instance, an abundance of dTTP (derived from dUDP) will inhibit the reduction of pyrimidine (B1678525) diphosphates (CDP and UDP) and stimulate the reduction of GDP. libretexts.orglibretexts.org

Nucleoside Diphosphokinases

Nucleoside Diphosphokinases (NDPKs), also known as NDP kinases, are ubiquitous enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates. wikipedia.org They catalyze the reversible transfer of the terminal (γ) phosphate group from a nucleoside triphosphate (NTP) donor, most commonly ATP, to a nucleoside diphosphate (NDP) acceptor. wikipedia.org In the context of cytidine metabolism, NDPK facilitates the phosphorylation of CDP to CTP, a crucial step for the synthesis of nucleic acids.

The general reaction is: CDP + ATP ⇌ CTP + ADP

NDPKs operate through a "ping-pong" mechanism, which involves a high-energy phosphohistidine (B1677714) intermediate. wikipedia.org In the first step, the enzyme's active site histidine residue is phosphorylated by the NTP donor. In the second step, this phosphate group is transferred to the NDP acceptor, regenerating the enzyme and producing the final NTP product. wikipedia.org These enzymes generally exhibit broad substrate specificity, acting on various ribo- and deoxyribonucleoside diphosphates. wikipedia.org Structurally, most NDPKs are homohexameric proteins, although functional tetramers are found in most prokaryotes. wikipedia.orgnih.gov

Other Associated Enzymes (e.g., Phosphatidylglycerolphosphate Synthase)

Beyond its conversion to CTP, the cytidine moiety of CDP is central to lipid biosynthesis, primarily through the action of enzymes that utilize CTP to create activated intermediates.

CDP-diacylglycerol Synthase (CDS): This ancient family of integral membrane enzymes catalyzes the reaction between CTP and phosphatidic acid (PA) to form CDP-diacylglycerol (CDP-DAG). nih.gov This reaction is the rate-limiting and gateway step for the synthesis of critical anionic phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govacs.org While CDS uses CTP, not CDP, directly, its function is intrinsically linked to CDP metabolism as it consumes the direct product of CDP phosphorylation by NDPK. In mammals, two isoforms, CDS1 and CDS2, are localized to the endoplasmic reticulum and regulate lipid droplet dynamics through distinct mechanisms. sigmaaldrich.comnih.gov

Phosphatidylglycerolphosphate Synthase (PGPS): This enzyme utilizes the CDP-DAG generated by CDS to synthesize phosphatidylglycerolphosphate (PGP), the precursor to phosphatidylglycerol. nih.govnih.gov The reaction involves the transfer of the phosphatidyl moiety from CDP-DAG to glycerol-3-phosphate, releasing cytidine monophosphate (CMP). Though PGPS does not directly interact with CDP, its place in the biosynthetic pathway is immediately downstream from the CDS-catalyzed reaction, highlighting the essential role of the cytidine nucleotide in activating diacylglycerol for phospholipid synthesis. nih.gov

Kinetic Studies of CDP-Related Enzymes

Kinetic analyses of enzymes involved in CDP metabolism provide quantitative insights into their efficiency, substrate specificity, and regulatory properties. Studies have focused on determining key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

Research into the two human isoforms of CDP-diacylglycerol Synthase has revealed distinct kinetic properties and substrate specificities. CDS2 generally shows higher activity and a preference for specific acyl chains in its phosphatidic acid substrate, particularly 1-stearoyl-2-arachidonoyl-PA, which is characteristic of phosphatidylinositol. acs.orgsigmaaldrich.com In contrast, CDS1 displays broader substrate tolerance. acs.org

| Enzyme | Substrate (PA) | Vmax (μmol/min/mg) | Km (μM) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 3.3 ± 0.3 | 29 ± 7 | 2.0 x 106 |

| CDS1 | 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.6 ± 0.1 | 37 ± 4 | 1.7 x 106 |

| CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 9.3 ± 0.4 | 19 ± 3 | 8.6 x 106 |

| CDS2 | 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.5 ± 0.1 | 27 ± 3 | 2.3 x 106 |

Nucleoside Diphosphokinase (NDPK) from human platelets has also been characterized kinetically. While the specific Km for CDP is not detailed in this particular study, values for other nucleoside diphosphates and triphosphates were determined, illustrating the enzyme's affinity for its various substrates. The Km values are generally in the millimolar range, consistent with data from other sources. nih.gov

| Substrate | Km (mM) |

|---|---|

| ATP | 0.20 - 0.38 |

| dTDP | 0.21 - 0.29 |

| ADP | 0.024 |

| GTP | 0.12 |

Allosteric Regulation Mechanisms of Nucleotide Synthesis

The primary control point in mammalian pyrimidine biosynthesis is the multifunctional enzyme CAD, which contains the activities for the first three steps of the pathway, including Carbamoyl Phosphate Synthetase II (CPSII) . nih.gov

Allosteric Inhibition: The pathway is subject to feedback inhibition by its downstream products. Uridine (B1682114) triphosphate (UTP) is a potent allosteric inhibitor of CPSII. nih.gov Since CTP is synthesized from UTP, high levels of either nucleotide signal that the pyrimidine pool is replete, thus shutting down the initial step of the pathway. nih.gov

Allosteric Activation: Conversely, the pathway is activated by purine (B94841) nucleotides and a key precursor. Adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP) act as allosteric activators of CPSII. nih.govnih.gov The activation by ATP helps to coordinate the rates of purine and pyrimidine synthesis, ensuring a balanced supply of all four nucleotides required for DNA and RNA. nih.gov

In bacteria, the regulatory landscape is slightly different, with the enzyme Aspartate Transcarbamoylase (ATCase) , which catalyzes the second step, serving as the key allosteric control point. ATCase is inhibited by the end-product CTP and activated by ATP, achieving the same goal of balancing nucleotide pools. nih.gov These intricate allosteric controls on the de novo synthesis pathway ultimately dictate the availability of UTP, and consequently the rate at which CDP can be formed and subsequently phosphorylated to CTP.

Cellular Functions and Regulatory Mechanisms

Signal Transduction Pathways

CDP and its derivatives are integral components of cellular communication networks, contributing to the fidelity and integration of signaling pathways that govern cellular responses to external and internal stimuli.

Cytidine (B196190) 5'-diphosphate is essential for the synthesis of phosphatidylinositol, a key component of the phosphoinositide signaling cascade. This pathway is initiated by the phosphorylation of phosphatidylinositol to form phosphatidylinositol 4,5-bisphosphate (PIP2). Upon receiving a signal, such as from a G-protein coupled receptor, the enzyme phospholipase C (PLC) hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

While CDP is not a direct signaling molecule within this cascade, its role as a precursor for the synthesis of CDP-diacylglycerol is crucial for replenishing the phosphatidylinositol pool. This replenishment is vital for maintaining the responsiveness of the phosphoinositide signaling system. The synthesis of phosphatidylinositol from CDP-diacylglycerol and inositol ensures a continuous supply of the substrates needed for generating PIP2.

The involvement of Cytidine 5'-diphosphate in G-protein coupled signaling is primarily indirect, stemming from its role in phospholipid metabolism which is tightly linked to G-protein-mediated events. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. The activation of certain GPCRs leads to the stimulation of phospholipase C, which, as mentioned, cleaves PIP2.

The regeneration of PIP2 is dependent on the availability of its precursor phospholipids (B1166683), the synthesis of which requires CDP. Therefore, an adequate supply of CDP is necessary for the sustained signaling through GPCRs that are coupled to the phosphoinositide pathway.

Cytidine 5'-diphosphate contributes to broader cellular signaling and communication networks, largely through its role in the synthesis of lipid-based signaling molecules. The Kennedy pathway, for instance, utilizes CTP to produce CDP-choline and CDP-ethanolamine, which are precursors for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), respectively.

Alterations in the levels of PC and PE can affect the properties of cellular membranes, which in turn can modulate the activity of membrane-bound proteins involved in signaling. Furthermore, the enzymatic breakdown of these phospholipids can generate other signaling molecules.

The connection between Cytidine 5'-diphosphate and calcium signaling is primarily through the phosphoinositide pathway. One of the key second messengers produced from the breakdown of PIP2 is inositol trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding triggers the opening of calcium channels, leading to a rapid increase in the cytosolic calcium concentration.

This elevation in intracellular calcium acts as a crucial signal for a wide array of cellular processes, including muscle contraction, neurotransmitter release, and gene transcription. Since CDP is required for the synthesis of the ultimate precursor of IP3, it plays a foundational role in enabling this mode of calcium signaling.

Membrane Biogenesis and Maintenance of Cellular Membrane Integrity

One of the most well-established roles of Cytidine 5'-diphosphate is its central function in the synthesis of phospholipids, the primary building blocks of cellular membranes. Through the Kennedy pathway, CTP:phosphocholine (B91661) cytidylyltransferase, a key regulatory enzyme, catalyzes the reaction of CTP and phosphocholine to form CDP-choline. CDP-choline then combines with diacylglycerol to produce phosphatidylcholine, a major constituent of eukaryotic cell membranes.

Similarly, CDP-ethanolamine is synthesized from CTP and phosphoethanolamine, leading to the production of phosphatidylethanolamine, another critical membrane phospholipid. The continuous synthesis of these phospholipids is essential not only for the formation of new membranes during cell growth and division but also for the ongoing maintenance and repair of existing membranes, ensuring their structural integrity and proper function.

The table below summarizes the key enzymes and products in the CDP-dependent pathways of phospholipid synthesis.

| Precursor | Enzyme | Product | Final Phospholipid |

| CTP, Phosphocholine | CTP:phosphocholine cytidylyltransferase | CDP-choline | Phosphatidylcholine (PC) |

| CTP, Phosphoethanolamine | CTP:phosphoethanolamine cytidylyltransferase | CDP-ethanolamine | Phosphatidylethanolamine (PE) |

| CTP, Phosphatidic acid | CTP:phosphatidate cytidylyltransferase | CDP-diacylglycerol | Phosphatidylinositol (PI), Phosphatidylglycerol (PG), Cardiolipin (B10847521) (CL) |

Cell Growth, Proliferation, and Differentiation Regulation

The involvement of Cytidine 5'-diphosphate in the regulation of cell growth, proliferation, and differentiation is intrinsically linked to its role in membrane biogenesis. Rapidly proliferating cells have a high demand for the synthesis of new cellular membranes to support the formation of daughter cells. The availability of CDP, and by extension the rate of phospholipid synthesis, can therefore be a limiting factor for cell proliferation.

Studies have shown that the activity of CTP:phosphocholine cytidylyltransferase, the rate-limiting enzyme in phosphatidylcholine synthesis, is often upregulated in proliferating cells and in response to growth factors. This highlights the importance of the CDP-choline pathway in meeting the lipid requirements of cell growth.

Furthermore, changes in membrane lipid composition, which can be influenced by the availability of CDP and its derivatives, have been implicated in the regulation of cell differentiation processes. The specific lipid environment of the cell membrane can affect the function of receptors and signaling proteins that control cell fate decisions.

Role in Cell Cycle Progression

The CCAAT-Displacement Protein/Cut Homeobox (CDP/Cux), also known as CUX1, is a critical regulator of cell cycle progression. oup.comfrontiersin.org Its activity is meticulously controlled throughout the different phases of the cell cycle, ensuring timely entry into S phase and proper execution of mitotic events. oup.comoup.com The function of CUX1 in the cell cycle is complex, involving different protein isoforms and post-translational modifications that modulate its DNA binding and transcriptional activity. nih.govgenecards.org

A key event in cell cycle regulation by CUX1 is the generation of a shorter, 110 kDa isoform known as p110 CUX1. oup.comnih.gov This isoform is produced from the full-length p200 CUX1 protein through proteolytic processing by cathepsin L as cells transition from the G1 to the S phase. oup.comgenecards.org The generation of p110 CUX1 is associated with an increase in stable DNA binding activity and is crucial for stimulating the expression of genes required for DNA replication, such as DNA polymerase α. nih.govnih.gov Studies have shown that overexpression of p110 CUX1 can accelerate a cell's entry into S phase, while its absence can lead to a prolonged G1 phase. frontiersin.org

The regulatory role of CUX1 extends beyond the G1/S transition. Its DNA binding activity is dynamically modulated, decreasing in the late S and G2 phases. researchgate.net This downregulation is achieved through phosphorylation by the cyclin A-Cdk1 complex, which reduces the protein's ability to bind DNA. nih.govresearchgate.net This cyclical regulation, with activation at the G1/S boundary and inhibition in G2, highlights the protein's integral role in orchestrating the events of the cell cycle. oup.comnih.gov

| CUX1 Isoform/State | Cell Cycle Phase | Primary Function | Regulatory Mechanism |

| p200 CUX1 | G1 | Transcriptional Repression | Proteolytic processing to p110 |

| p110 CUX1 | G1/S Transition, S Phase | Transcriptional Activation of S-phase genes | Generated by cathepsin L cleavage |

| Phosphorylated CUX1 | G2 Phase | Decreased DNA Binding | Phosphorylation by Cyclin A-Cdk1 |

Influence on Cell Lineage Specification

CUX1 plays a significant role in determining cell fate and differentiation across various tissues. frontiersin.orgnih.govresearchgate.net Its function as a transcriptional regulator allows it to control the expression of genes that define specific cell types, a process known as cell lineage specification. researchgate.netuchicago.edu In Drosophila, the CUX1 homolog, Cut, is a key determinant of cell identity in the peripheral nervous system and other tissues. oup.comresearchgate.net In vertebrates, CUX1 is involved in the development and differentiation of multiple cell lineages, including those in the hematopoietic system, lungs, and kidneys. frontiersin.orgnih.govresearchgate.net

The protein's influence on lineage commitment is often linked to its expression levels and its function as a transcriptional repressor. researchgate.netuchicago.edu By repressing genes associated with pluripotency or alternative cell fates, CUX1 helps to solidify a cell's commitment to a specific lineage. harvard.edu For instance, CUX1 is involved in hematopoietic lineage commitment, where it helps regulate the balance between different blood cell types by influencing chromatin accessibility at lineage-specific enhancers. nih.govnih.govashpublications.org Its expression is required for the proper development of several hematopoietic cell types, as evidenced by its binding to regulatory regions of myeloid and lymphoid-specific genes. uchicago.edu

Furthermore, the levels of CUX1 protein can delineate stem cell activity and fate. ashpublications.org In hematopoietic stem cells, low levels of CUX1 are associated with self-renewal capacity, while higher levels push the cells toward differentiation and exhaustion. ashpublications.org This dose-dependent role underscores the protein's function as a molecular rheostat in controlling the delicate balance between self-renewal and differentiation that is central to lineage specification. ashpublications.org

Transcriptional Regulation and Gene Expression

CCAAT-Displacement Protein/Cut Homeobox (CDP/Cux) Transcription Factor

CUX1 is a member of the homeodomain family of transcription factors, which are characterized by their DNA-binding homeodomain. frontiersin.orggenecards.org It is an evolutionarily conserved protein involved in a wide array of cellular processes through its ability to regulate gene expression. frontiersin.orguchicago.edu The CUX1 protein exists in multiple isoforms, most notably a full-length p200 protein and shorter forms like p110 and p75, which arise from proteolytic processing or the use of alternative transcription start sites. uchicago.eduwikipedia.org These different isoforms can have distinct DNA-binding properties and transcriptional activities. nih.gov

CUX1 was initially identified as a transcriptional repressor, a role that remains a central aspect of its function. oup.comnih.govresearchgate.net The full-length p200 isoform, in particular, often acts to inhibit gene expression. frontiersin.orgresearchgate.net It achieves this through at least two distinct mechanisms.

First, CUX1 can act as a competitive inhibitor by binding to specific DNA sequences, such as the CCAAT box, thereby displacing transcriptional activators that would otherwise bind to these sites and promote gene expression. frontiersin.orgwikipedia.org This "CCAAT-displacement activity" is what originally gave the protein its name. wikipedia.org

Second, CUX1 can function as an active repressor. nih.govresearchgate.net It possesses repression domains within its structure that can recruit co-repressor complexes, most notably histone deacetylases (HDACs). nih.govresearchgate.net The recruitment of HDACs leads to the removal of acetyl groups from histone proteins, resulting in a more condensed chromatin structure that is less accessible to the transcriptional machinery, thus silencing gene expression. nih.govuchicago.edu This mechanism of active repression is critical for its role in inhibiting genes in terminally differentiated cells and during specific phases of the cell cycle. oup.com

CUX1 exerts significant control over the cell cycle by directly regulating the expression of key cell cycle inhibitor genes, such as CDKN1A (encoding p21) and CDKN1B (encoding p27). nih.govresearchgate.net Both p21 and p27 are cyclin-dependent kinase inhibitors (CKIs) that can halt cell cycle progression, primarily at the G1/S checkpoint. nih.govoncotarget.com

CUX1 typically functions as a repressor of the p21 and p27 gene promoters. nih.govresearchgate.net By suppressing the expression of these inhibitors, CUX1 can promote cell cycle progression. For example, transgenic mice with deregulated expression of Cux1 show a downregulation of p27 expression, which is associated with organ overgrowth (hyperplasia). nih.gov Cotransfection assays have confirmed that CUX1 can repress reporter plasmids driven by the p21 promoter. nih.gov The regulation of these CKIs is a crucial mechanism by which CUX1 influences cell proliferation. frontiersin.org However, the relationship is complex, as p21 and p27 can also associate with and regulate cyclin-Cdk complexes that, in turn, can phosphorylate and modulate CUX1 activity. oncotarget.comnih.gov

The ability of CUX1 to regulate transcription is intrinsically linked to its DNA binding activity, which is modulated by its structure and by various post-translational modifications (PTMs). researchgate.netnih.gov PTMs are covalent changes to a protein after its synthesis and can dramatically alter its function, stability, or localization. nih.govthermofisher.comgsconlinepress.com

CUX1 has a unique structure containing four distinct DNA-binding domains: three "Cut repeats" (CR1, CR2, CR3) and a Cut homeodomain. nih.govnih.gov The full-length p200 protein, which contains all four domains, surprisingly binds to DNA with fast "on" and "off" rates, resulting in a transient interaction. nih.govwikipedia.org This is in contrast to the shorter p110 isoform, which lacks an N-terminal autoinhibitory domain and can therefore bind to DNA more stably. nih.govnih.gov

Several PTMs dynamically regulate CUX1's function:

Proteolytic Processing: As mentioned, cleavage of p200 CUX1 by cathepsin L to generate the p110 isoform is a key regulatory step that occurs at the G1/S transition. oup.comgenecards.org This processing removes an N-terminal autoinhibitory region, enhancing the protein's DNA binding affinity and shifting its function towards transcriptional activation of S-phase genes. nih.govnih.gov

Phosphorylation: CUX1 is a target for several cell cycle-dependent kinases. oup.com Phosphorylation by cyclin A-Cdk1 in the G2 phase has been shown to decrease its DNA binding activity, effectively turning off its function as cells prepare for mitosis. nih.govresearchgate.net Conversely, dephosphorylation by the Cdc25A phosphatase at the G1/S transition contributes to its activation. oup.comnih.gov

Acetylation and Ubiquitination: CUX1 is also subject to other modifications like acetylation and ubiquitination, which can influence its stability and interactions with other proteins. genecards.orgresearchgate.net For instance, ubiquitination can target a protein for degradation by the proteasome. genecards.orgyoutube.com

These modifications provide a sophisticated system for fine-tuning CUX1 activity in response to cellular signals, ensuring its precise regulatory function in processes like cell cycle progression and lineage specification. researchgate.net

| Modification | Enzyme/Process | Effect on CUX1 Function |

| Proteolytic Cleavage | Cathepsin L | Generates p110; removes autoinhibitory domain, increases stable DNA binding |

| Phosphorylation | Cyclin A-Cdk1 | Decreases DNA binding activity in G2 phase |

| Dephosphorylation | Cdc25A | Increases DNA binding activity at G1/S transition |

| Acetylation | Not specified | Potential regulation of function/stability |

| Ubiquitination | E3 Ligases | Can target the protein for degradation |

Pathophysiological Roles of Cytidine 5 Diphosphate Dysregulation

Implications in Cancer Biology

The uncontrolled proliferation of cancer cells necessitates a high rate of macromolecule synthesis, including lipids and nucleic acids. Consequently, the metabolic pathways that produce the building blocks for these molecules are often reprogrammed in cancer. The dysregulation of cytidine (B196190) 5'-diphosphate metabolism is a key feature of this reprogramming, impacting both lipid synthesis and pyrimidine (B1678525) metabolism.

Altered Lipid Metabolism in Tumorigenesis

Cytidine 5'-diphosphate is a crucial precursor for the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes and signaling molecules. One of the key roles of CDP is in the formation of CDP-diacylglycerol (CDP-DAG), a high-energy intermediate required for the synthesis of phosphatidylinositol (PI) and cardiolipin (B10847521). nih.gov PI and its phosphorylated derivatives are not only structural components of membranes but also act as second messengers in critical signaling pathways that regulate cell growth, proliferation, and survival. nih.gov

Recent research has shed light on the importance of the enzymes that synthesize CDP-DAG, namely CDP-diacylglycerol synthase 1 (CDS1) and CDS2. A significant finding is the synthetic lethal interaction observed between CDS1 and CDS2 in certain types of cancer. In mesenchymal-like cancers, which often exhibit low or absent expression of CDS1, the cells become highly dependent on CDS2 for survival. The ablation of CDS2 in these cancer cells leads to a disruption of lipid homeostasis and ultimately apoptosis, highlighting the potential of targeting this pathway for cancer therapy.

The reliance of specific cancer subtypes on the CDP-DAG pathway for phospholipid synthesis underscores the importance of altered lipid metabolism in tumorigenesis. This metabolic adaptation provides the necessary building blocks for new membrane formation in rapidly dividing cells and contributes to the aberrant signaling that drives cancer progression.

Pyrimidine Metabolism Reprogramming in Cancer

Cancer cells are characterized by their rapid proliferation, which demands an increased supply of nucleotides for DNA and RNA synthesis. To meet this demand, cancer cells often exhibit a reprogramming of pyrimidine metabolism. nih.gov This involves the upregulation of the de novo pyrimidine synthesis pathway, where CDP plays a central role as a precursor to cytidine triphosphate (CTP).

Oncogenic signaling pathways are known to drive this metabolic reprogramming. For instance, the mTORC1 pathway, which is frequently activated in cancer, promotes pyrimidine biosynthesis by phosphorylating and activating CAD, the multifunctional enzyme that initiates the de novo pathway. nih.gov This leads to an increased flux through the pathway and a greater production of pyrimidine nucleotides, including CTP derived from CDP.

Furthermore, the enzyme CTP synthase (CTPS), which catalyzes the final step in CTP synthesis from UTP, has been implicated in the epithelial-to-mesenchymal transition (EMT), a process that promotes cancer cell invasion and metastasis. Upregulation of CTPS has been observed in non-small-cell lung cancer, and its inhibition can reduce the migratory and invasive potential of cancer cells. youtube.com This indicates that the dysregulation of the terminal steps of the pyrimidine pathway, which are dependent on the CDP pool, is a critical aspect of cancer progression and a potential therapeutic target.

Neurodegenerative Disorders

While the direct role of disodium (B8443419) cytidine 5'-diphosphate in neurodegenerative disorders is an area of ongoing investigation, the closely related compound, cytidine 5'-diphosphocholine (CDP-choline or citicoline), has been extensively studied for its neuroprotective effects. CDP-choline is an essential intermediate in the synthesis of phosphatidylcholine, a major phospholipid component of neuronal membranes.

In conditions such as stroke and Alzheimer's disease, neuronal membrane integrity is compromised. mdpi.com Exogenously administered CDP-choline can be hydrolyzed to cytidine and choline (B1196258), which can then cross the blood-brain barrier and be used to resynthesize CDP-choline within the brain. This, in turn, promotes the synthesis of phosphatidylcholine, aiding in the repair and maintenance of neuronal membranes.

Studies have shown that CDP-choline can improve cognitive function and may offer a neuroprotective role in glaucoma by supporting retinal ganglion cells. mdpi.com Although the therapeutic agent in these studies is CDP-choline, the underlying principle highlights the importance of the CDP-mediated pathway in maintaining neuronal health and mitigating the cellular damage seen in neurodegenerative conditions. The availability of cytidine, a component of disodium cytidine 5'-diphosphate, is a limiting factor in the brain's ability to produce CDP-choline.

Metabolic Disorders, including Type 2 Diabetes Mellitus

The intricate web of metabolic pathways means that dysregulation in one area can have far-reaching consequences. The link between pyrimidine metabolism and systemic metabolic disorders like type 2 diabetes mellitus (T2DM) is an emerging area of research. Both cancer and T2DM are characterized by profound metabolic alterations, and there are overlaps in the signaling pathways that become dysregulated. nih.gov

In the context of T2DM, which is characterized by insulin (B600854) resistance and hyperglycemia, there is a complex interplay of metabolic stressors. nih.gov While the direct involvement of this compound has not been extensively detailed, the building blocks for its synthesis and the downstream products are intertwined with central metabolic pathways. For instance, the synthesis of the pyrimidine ring incorporates atoms from amino acids and bicarbonate, linking it to amino acid and energy metabolism. youtube.com

Furthermore, the formation of CTP from UTP, a process downstream of CDP, requires glutamine. nih.gov Glutamine metabolism is known to be altered in diabetes. The metabolic abnormalities in T2DM, such as glucotoxicity and lipotoxicity, can lead to cellular stress and inflammation, potentially impacting nucleotide pools and the enzymes that regulate them. nih.gov Understanding how these systemic metabolic derangements affect pyrimidine and phospholipid synthesis pathways, in which CDP is a key player, may reveal new insights into the pathophysiology of T2DM and its complications.

Dyserythropoiesis and Erythrocyte Membrane Synthesis

The process of erythropoiesis, the production of red blood cells, is highly dependent on nucleotide biosynthesis to support the rapid proliferation and differentiation of erythroid precursors. While mature erythrocytes lack a nucleus and the machinery for de novo phospholipid synthesis, the integrity of their membrane is crucial for their function and survival. nih.gov

Evidence suggests a link between the CDP pathway and erythrocyte disorders. A case study of a patient with chronic hemolytic anemia revealed a selective accumulation of CDP-choline within the erythrocytes. This finding points to a potential defect in the utilization of CDP-choline for phospholipid synthesis in erythroid precursors. The study proposed that a deficiency in the enzyme choline phosphotransferase in these precursor cells could lead to the buildup of this CDP-containing compound.

Furthermore, hereditary deficiencies in other enzymes of pyrimidine metabolism, such as pyrimidine 5'-nucleotidase, are known to cause hemolytic anemia. This condition is characterized by the accumulation of a spectrum of pyrimidine phosphates, including those derived from cytidine, within the red blood cells. These findings underscore the importance of tightly regulated pyrimidine and CDP-related pathways for normal erythropoiesis and the maintenance of erythrocyte membrane health. Dysregulation at the level of CDP or related metabolites can contribute to ineffective erythropoiesis (dyserythropoiesis) and premature red blood cell destruction.

Impact on Mitochondrial Function

Mitochondria are not only the powerhouses of the cell but are also involved in a myriad of other cellular processes, including the synthesis of certain lipids. The health and function of mitochondria are critically dependent on the integrity of their membranes, which are composed of a specific set of phospholipids, including cardiolipin.

Cytidine 5'-diphosphate is a key precursor for the synthesis of cardiolipin, a signature phospholipid of the inner mitochondrial membrane that is essential for the proper functioning of the electron transport chain and mitochondrial dynamics. nih.gov The synthesis of cardiolipin from CDP-DAG occurs within the mitochondria. nih.gov

Studies investigating the effects of the related compound, CDP-choline, have provided insights into the role of the CDP pathway in mitochondrial health. In models of ischemia/reperfusion injury, treatment with CDP-choline has been shown to preserve mitochondrial function and reduce oxidative stress. Furthermore, in certain disease models, CDP-choline has been found to correct mitochondrial dysfunction. These findings suggest that ensuring an adequate supply of CDP and its derivatives is important for maintaining mitochondrial integrity and function, and that dysregulation of this pathway could contribute to the mitochondrial dysfunction observed in various diseases.

Advanced Research Methodologies and Analytical Approaches for Disodium Cytidine 5 Diphosphate Analysis

The study of Disodium (B8443419) cytidine (B196190) 5'-diphosphate (CDP) and its central role in cellular metabolism necessitates sophisticated and precise analytical techniques. Researchers employ a variety of advanced methodologies to quantify this pivotal nucleotide in complex biological samples and to investigate the intricate pathways it governs. These approaches range from high-sensitivity chromatographic and mass spectrometric methods to powerful genetic manipulation models that allow for the elucidation of its functional roles in vivo.

Evolutionary Conservation and Comparative Biochemistry

Conservation of CDP Metabolic Enzymes Across Species

The enzymatic pathways responsible for the metabolism of cytidine (B196190) diphosphate (B83284) (CDP) are fundamental to life, playing a crucial role in the synthesis of DNA, RNA, and phospholipids (B1166683). The enzymes within these pathways, particularly CTP synthase, exhibit a high degree of evolutionary conservation across bacteria, archaea, and eukaryotes. nih.gov This conservation underscores their indispensable role in cellular function.

CTP synthase (EC 6.3.4.2), which catalyzes the final step in the de novo pyrimidine (B1678525) nucleotide biosynthesis by converting UTP to CTP, is a model enzyme for studying evolutionary conservation. wikipedia.org It is found in prokaryotes and eukaryotes, from bacteria to humans, and its structure and regulatory mechanisms share many common features. nih.govrutgers.edu All identified CTP synthases contain conserved catalytic domains: a CTP synthase domain and a glutamine amide transfer domain. rutgers.edu

Research has shown that CTP synthase forms filamentous structures known as cytoophidia in a wide range of organisms, including bacteria, yeast, fruit flies, and human cells. nih.govnih.gov This suggests that the ability to form these polymers is an evolutionarily conserved property. nih.gov The functional role of these filaments is a subject of ongoing research, but they are thought to represent an inactive state of the enzyme, linking enzyme regulation directly to supramolecular assembly. nih.gov

The conservation extends to the specific amino acid residues critical for the enzyme's function and regulation. For instance, key amino acid residues in the N-terminal region that are necessary for the assembly of CTP synthase into filaments are conserved between Drosophila and humans. nih.gov Mutational analyses have demonstrated that an alanine (B10760859) residue at position 20 is critical for polymerization in both species, highlighting a functional conservation across vast evolutionary distances. nih.gov

Table 1: Conservation of CTP Synthase Features Across Selected Species

| Feature | E. coli (Prokaryote) | S. cerevisiae (Yeast) | Drosophila melanogaster (Fruit Fly) | Homo sapiens (Human) |

|---|---|---|---|---|

| Enzyme Presence | Present (pyrG gene) nih.gov | Present (URA7 and URA8 genes) rutgers.edu | Present nih.gov | Present (CTPS1 and CTPS2 isozymes) wikipedia.org |

| Catalytic Domains | Conserved Synthetase and GAT domains rutgers.edu | Conserved Synthetase and GAT domains rutgers.edu | Conserved Synthetase and GAT domains nih.gov | Conserved Synthetase and GAT domains wikipedia.org |

| Filament Formation (Cytoophidium) | Forms filaments nih.gov | Forms filaments (Ura7p) nih.gov | Forms filaments nih.gov | Forms filaments (CTPS1 and CTPS2) nih.gov |

| Feedback Inhibition by CTP | Yes nih.gov | Yes rutgers.edu | Assumed, based on conservation | Yes wikipedia.org |

| N-Terminal Conservation | Differs, but can be engineered to support filament formation nih.gov | Key residues conserved with human/fly nih.gov | Key residues conserved with human/yeast nih.gov | Key residues conserved with fly/yeast nih.gov |

This table provides an interactive summary of the evolutionary conservation of key features of CTP synthase, an essential enzyme in cytidine diphosphate metabolism.

Comparative Analysis of Cytidine Diphosphate Metabolism in Prokaryotic and Eukaryotic Cells

While the core biochemical reactions of cytidine diphosphate (CDP) metabolism are conserved, the cellular context and organization in which they occur differ significantly between prokaryotes and eukaryotes. These differences influence the regulation and integration of nucleotide metabolism with other cellular processes like DNA replication and cell division. youtube.com

A primary distinction lies in cellular compartmentalization. Eukaryotic cells possess a defined nucleus, where DNA replication and transcription occur, and various membrane-bound organelles. ncert.nic.in Prokaryotic cells lack a nucleus; their genetic material is located in a region called the nucleoid, and the cytoplasm is not compartmentalized in the same way. scribd.com This means that in eukaryotes, the synthesis of nucleotides like CTP must be coordinated with their transport into the nucleus for DNA and RNA synthesis. In prokaryotes, these processes occur in the same cellular compartment, allowing for more direct coupling.

Gene organization and expression also represent a major point of divergence. In prokaryotes, genes involved in a single metabolic pathway are often grouped into operons and transcribed as a single polycistronic mRNA molecule. scribd.com This allows for the coordinated synthesis of all required enzymes. In contrast, eukaryotic genes for a metabolic pathway are typically located at different chromosomal positions and transcribed into monocistronic mRNAs, requiring more complex regulatory networks to ensure balanced expression. scribd.com

The enzymes themselves, while functionally conserved, are embedded in these different cellular systems. CTP synthase, for example, has been isolated and characterized from both prokaryotic and eukaryotic sources, showing similar kinetic properties and allosteric regulation by CTP. rutgers.edu However, the regulation of the enzymes can be more complex in eukaryotes. For instance, human CTP synthase activity is modulated by phosphorylation by kinases like GSK3, adding another layer of control that is integrated with cellular signaling pathways. wikipedia.org

Another difference relates to the complexity of the genome and the cell cycle. Eukaryotic DNA replication is tightly restricted to the S-phase of a highly regulated cell cycle. scribd.com The availability of nucleotide precursors, including those derived from CDP, must be precisely coordinated with this phase. Prokaryotic cell division is a more continuous process, with DNA replication often occurring concurrently with cell growth. youtube.com

Table 2: Comparison of Cytidine Diphosphate Metabolism Context in Prokaryotes vs. Eukaryotes

| Feature | Prokaryotic Cells | Eukaryotic Cells |

|---|---|---|

| Cellular Compartmentalization | No nucleus; metabolism and DNA replication occur in the cytoplasm (nucleoid region). scribd.com | True nucleus and membrane-bound organelles; nucleotide synthesis in the cytoplasm, use in the nucleus. ncert.nic.in |

| Gene Organization | Often polycistronic (genes grouped in operons). scribd.com | Typically monocistronic (genes transcribed individually). scribd.com |

| DNA Organization | DNA organized in large loops held by proteins in the nucleoid. scribd.com | DNA is complexed with histone proteins to form chromatin within the nucleus. scribd.com |

| Enzyme Regulation | Primarily allosteric feedback and transcriptional regulation (operons). rutgers.edu | Allosteric regulation plus complex post-translational modifications (e.g., phosphorylation) and cell-cycle control. wikipedia.org |

| Coupling of Processes | Transcription and translation are coupled; replication and cell growth are continuous. youtube.com | Transcription (nucleus) and translation (cytoplasm) are spatially and temporally separate; replication is confined to the S-phase of the cell cycle. scribd.com |

| Example Organism | Escherichia coli youtube.com | Saccharomyces cerevisiae, Homo sapiens youtube.com |

This interactive table highlights the key distinctions in the cellular environment and regulatory landscape for CDP metabolism between prokaryotic and eukaryotic organisms.

Emerging Research Directions and Unexplored Avenues

Novel Roles in Cellular Processes

Cytidine (B196190) 5'-diphosphate is a critical precursor in the synthesis of various essential molecules, and recent research has expanded our understanding of its involvement in fundamental cellular activities. A key derivative, CDP-choline, is well-established as a crucial intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes. nih.govnih.gov Oral supplementation with CDP-choline has been shown to increase brain phospholipid levels. nih.gov Beyond its structural role, studies have demonstrated that early-life supplementation with CDP-choline can lead to a stable increase in the dendritic complexity of neurons in the somatosensory cortex of adult rats, suggesting a profound influence on neural development and information processing. nih.gov

Another critical derivative, CDP-diacylglycerol (CDP-DAG), serves as a key intermediate in the synthesis of phosphatidylinositol (PI) and cardiolipin (B10847521) (CL), two anionic phospholipids (B1166683) with vital cellular functions. nih.govucl.ac.uk PI and its phosphorylated forms are central to signal transduction, membrane trafficking, and the maintenance of the actin cytoskeleton. ucl.ac.uk CL is a signature lipid of the inner mitochondrial membrane, essential for maintaining cristae structure, mitochondrial dynamics, and the optimal functioning of the electron transport chain. ucl.ac.uk